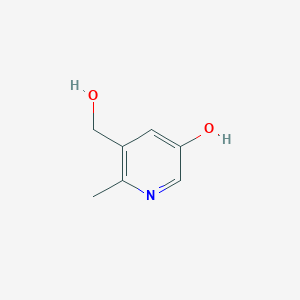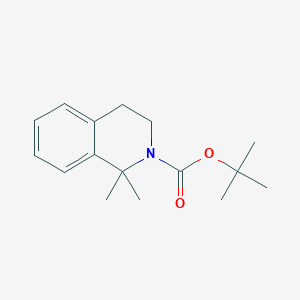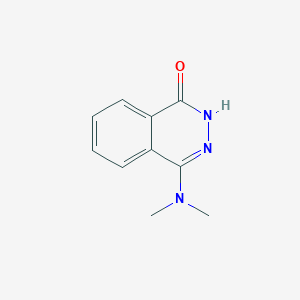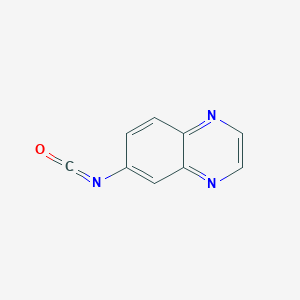
5-(Hydroxymethyl)-6-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-6-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridin-3-ol with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and selectivity. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-6-methylpyridine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides (e.g., NaBr) in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-6-methylpyridin-3-ol.
Reduction: 5-(Hydroxymethyl)-6-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-6-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a furan ring instead of a pyridine ring.
6-Methylpyridin-3-ol: Lacks the hydroxymethyl group but shares the pyridine ring structure.
5-Methylfurfural: Contains a methyl group and a furan ring, similar in structure but different in reactivity.
Uniqueness
5-(Hydroxymethyl)-6-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-6-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-3,9-10H,4H2,1H3 |
Clé InChI |
GDWYNOCOYNASFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)

![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)

![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)

![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
